Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate

Description

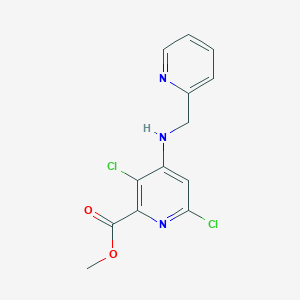

Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate is a halogenated picolinate derivative featuring a pyridin-2-ylmethylamino substituent at the 4-position of the picolinate ring. Its molecular formula is C₁₃H₁₁Cl₂N₃O₂, with a molecular weight of 312.15 g/mol (inferred from its positional isomer in ). The compound’s structure includes two chlorine atoms at the 3- and 6-positions of the picolinate ring and an ester group at the 4-position.

Properties

Molecular Formula |

C13H11Cl2N3O2 |

|---|---|

Molecular Weight |

312.15 g/mol |

IUPAC Name |

methyl 3,6-dichloro-4-(pyridin-2-ylmethylamino)pyridine-2-carboxylate |

InChI |

InChI=1S/C13H11Cl2N3O2/c1-20-13(19)12-11(15)9(6-10(14)18-12)17-7-8-4-2-3-5-16-8/h2-6H,7H2,1H3,(H,17,18) |

InChI Key |

AIKXGAGNCYEARL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=N1)Cl)NCC2=CC=CC=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate typically involves the reaction of 3,6-dichloropicolinic acid with pyridin-2-ylmethylamine in the presence of a suitable esterification agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted picolinates with various functional groups.

Scientific Research Applications

Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: Methyl 3,6-Dichloro-4-((pyridin-3-ylmethyl)amino)picolinate

- Molecular Formula : C₁₃H₁₁Cl₂N₃O₂ (identical to the target compound).

- Key Difference : The pyridyl substituent is at the 3-position instead of the 2-position.

- Synthetic Accessibility: Both isomers likely share similar synthesis routes, but regioselectivity challenges during alkylation or amination steps could influence yields.

3,6-Dichloro-N-(4,6-Dichloropyrimidin-2-yl)picolinamide

- Molecular Formula : C₁₀H₄Cl₄N₄O.

- Structural Features: Replaces the ester group with an amide linkage. Features a 4,6-dichloropyrimidin-2-yl substituent instead of pyridylmethylamino.

- Physicochemical Data :

- C=O Bond Length : 1.208 Å (keto form), shorter than typical ester C=O bonds (~1.34 Å), indicating stronger polarization.

- Dihedral Angle : 86.6° between picolinamide and pyrimidine rings, minimizing steric clashes.

- Synthesis: Achieved in 90% yield via reflux of 3,6-dichloropicolinoyl chloride with 4,6-dichloropyrimidin-2-amine in ethanol .

Pyridine Derivatives: 2-Amino-4-methylpyridine

- Molecular Formula : C₆H₈N₂.

- Properties :

- Melting Point : 96–99°C.

- Solubility : Water and lower alcohols.

- Relevance: Highlights the influence of amino and methyl groups on pyridine’s physicochemical behavior. The target compound’s pyridylmethylamino group may enhance hydrophilicity compared to simpler pyridine derivatives.

Comparative Data Table

Key Research Findings and Implications

- Structural Flexibility : The dihedral angle in ’s compound (86.6°) suggests conformational rigidity, which may enhance crystallinity or stability. The target compound’s pyridylmethyl group could introduce similar torsional effects .

- Functional Group Effects : The amide group in ’s compound likely improves metal-chelating capacity compared to the ester group in the target compound, which may hydrolyze more readily under physiological conditions.

- Toxicity Considerations: Pyridine derivatives like 2-amino-4-methylpyridine are noted as toxic by ingestion ; the target compound’s pyridylmethylamino group warrants similar safety evaluations.

Biological Activity

Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate, with the CAS Number 1259329-41-3, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound has the molecular formula and a molecular weight of 312.151 g/mol. The structure includes two chlorine atoms and a pyridinylmethylamino group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1259329-41-3 |

| Molecular Formula | C13H11Cl2N3O2 |

| Molecular Weight | 312.151 g/mol |

| LogP | 3.255 |

| PSA | 64.110 Ų |

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing primarily on its potential as an anti-cancer agent and its interaction with different biological targets.

Anti-Cancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in hematological cancer cell lines by increasing the expression of pro-apoptotic genes such as p53 and Bax .

The mechanism of action for this compound may involve interaction with specific protein targets within cancer cells. Molecular docking studies have shown that similar compounds can effectively bind to active sites on proteins associated with cancer proliferation and survival .

Case Studies

- Study on Apoptosis Induction : A study evaluated the cytotoxic effects of a series of pyridine-based compounds, including Methyl 3,6-dichloro derivatives. The results indicated significant inhibition of cell growth in myeloma and leukemia cell lines, correlating with increased mRNA levels of apoptosis-related genes .

- Molecular Docking Analysis : Molecular docking simulations were performed to assess the binding affinity of Methyl 3,6-dichloro derivatives to various protein targets involved in cancer progression. The findings suggested that these compounds could serve as potential therapeutic agents by disrupting key signaling pathways in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.